molecular formula C16H15N5O2 B6015236 2-(4-morpholinyl)-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(4-morpholinyl)-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B6015236
M. Wt: 309.32 g/mol
InChI Key: VMCPFDBUPGZKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinyl)-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, commonly known as MPP, is a chemical compound that belongs to the class of pyridopyrimidine derivatives. MPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

MPP exerts its inhibitory activity against CDKs by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its downstream targets. This leads to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
MPP has been found to exhibit selective inhibitory activity against CDKs, with minimal effects on other kinases. It has also been found to exhibit good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. MPP has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

MPP has several advantages for lab experiments, including its high potency, selectivity, and good pharmacokinetic properties. However, MPP also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high doses.

Future Directions

There are several future directions for the research on MPP, including the development of more potent and selective CDK inhibitors based on the structure of MPP. The potential use of MPP in combination with other anticancer drugs for improved efficacy and reduced toxicity is also an area of interest. Furthermore, the use of MPP as a tool for studying the role of CDKs in various biological processes is an area of potential research. Overall, the research on MPP has the potential to lead to the development of new and improved therapies for cancer and other diseases.

Synthesis Methods

MPP can be synthesized through a multi-step process involving the reaction of pyridine-4-carboxylic acid with 2-aminopyridine to form a pyridopyrimidine intermediate. This intermediate is then reacted with morpholine and acetic anhydride to yield MPP. The synthesis method of MPP has been optimized to obtain high yields and purity of the final product.

Scientific Research Applications

MPP has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. It has been found to exhibit potent inhibitory activity against a class of enzymes called cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. MPP has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for anticancer drug development.

properties

IUPAC Name

2-morpholin-4-yl-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-15-13-12(11-1-4-17-5-2-11)3-6-18-14(13)19-16(20-15)21-7-9-23-10-8-21/h1-6H,7-10H2,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCPFDBUPGZKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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